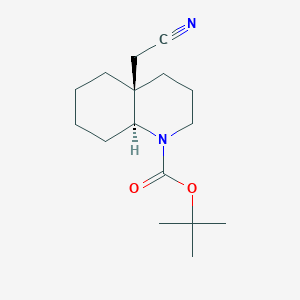
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a compound known for its intriguing structural and chemical properties. This molecule is notable for its complex stereochemistry and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps. Starting from simple precursors, various intermediates are formed through a sequence of reactions. A common route includes:
Aldol Condensation: The initial step involves the condensation of an aldehyde with a suitable ketone.
Cyclization: Formation of the octahydroquinoline ring system through cyclization reactions.
Functional Group Modifications: Introduction of the tert-butyl and cyanomethyl groups under specific conditions.
Industrial Production Methods: Industrial synthesis methods often scale up these reactions using optimized conditions to improve yield and purity. Advanced techniques such as flow chemistry and catalysis may be employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions might target the carbonyl or cyano groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used.
Substitution Reactions: Halogenating agents and bases often facilitate these reactions.
Major Products: The products depend on the specific reactions and conditions, but often include various derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate has a broad range of applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Research into its biological activity and potential as a lead compound for pharmaceuticals.
Medicine: Investigated for potential therapeutic effects due to its unique structural properties.
Industry: Used in material science for developing new materials with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. These include:
Binding to Receptors: It may bind to specific biological receptors, initiating a cascade of cellular responses.
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Pathway Modulation: It can modulate biochemical pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Octahydroquinoline Derivatives: Compounds with similar ring structures but different substituents.
Cyano-containing Compounds: Molecules with cyano groups affecting their chemical behavior.
Conclusion
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a chemically and structurally unique compound with various scientific applications
Eigenschaften
IUPAC Name |
tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)20-14(19)18-12-6-9-16(10-11-17)8-5-4-7-13(16)18/h13H,4-10,12H2,1-3H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFEFNAXBAUJQ-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2935804.png)


![2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2935808.png)
![Methyl 4-(((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2935809.png)
![3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2935811.png)

![7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2935815.png)

![2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride](/img/structure/B2935818.png)

![2-phenoxy-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2935822.png)
